1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-4-ol
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Overview
Description
1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-4-ol is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of a pyrazole ring substituted with a 4-chlorophenyl group and a phenyl group. Pyrazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-4-ol can be synthesized through various methods. One common approach involves the reaction of 4-chlorophenylhydrazine with acetophenone under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction typically requires heating and the use of a catalyst such as ferric chloride .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve solvent-free methods to reduce environmental impact. For example, ball milling techniques can be employed to facilitate the reaction between 4-chlorophenylhydrazine and acetophenone without the need for solvents .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl and chlorophenyl rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products:
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated or nitrated pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticonvulsant, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets. For instance, in its role as an anticonvulsant, the compound may modulate the activity of neurotransmitter receptors or ion channels in the brain. The exact pathways and molecular targets can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
1-Phenyl-3-(4-chlorophenyl)-1H-pyrazole: Similar structure but different substitution pattern.
1-(4-Chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazole: Contains a nitro group, which can significantly alter its chemical and biological properties.
Uniqueness: 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both phenyl and chlorophenyl groups enhances its lipophilicity and potential for crossing biological membranes, making it a valuable compound for drug development and other applications.
Properties
Molecular Formula |
C15H11ClN2O |
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Molecular Weight |
270.71 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-phenylpyrazol-4-ol |
InChI |
InChI=1S/C15H11ClN2O/c16-12-6-8-13(9-7-12)18-10-14(19)15(17-18)11-4-2-1-3-5-11/h1-10,19H |
InChI Key |
BKDVYXSFGGCNIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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